molecular formula C13H12N4O3 B1668690 methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate CAS No. 726201-10-1

methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No. B1668690
M. Wt: 272.26 g/mol
InChI Key: HSYSHRYYIQSMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBN209350 is a KDM4 inhibitor.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research indicates that certain benzoxazinyl pyrazolone arylidenes, which include derivatives of methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, have potent antimicrobial and antioxidant properties. These compounds were synthesized and evaluated for their in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Anti-diabetic Potential

Studies have also investigated the anti-diabetic potential of benzimidazole-pyrazoline hybrid molecules, which include derivatives of the compound . These hybrids demonstrated significant α-glucosidase inhibition activity, suggesting their potential use in diabetes management (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

Anticancer Screening

Another significant application of this compound is in the field of cancer research. A series of derivatives have been synthesized and tested for their cytotoxic or antiproliferative activity against various human cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).

Antimicrobial Agents

Furthermore, some derivatives have been synthesized for their potential use as antimicrobial agents. These compounds exhibited moderate to good antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Shivakumar, Madawali, Hugar, & Kalyane, 2018).

Tautomerism and Structural Studies

The compound and its derivatives have also been the subject of studies focusing on tautomerism and structural analysis. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Dzvinchuk & Lozinskii, 2011).

properties

CAS RN

726201-10-1

Product Name

methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 2-[1-(1H-benzimidazol-2-yl)-5-oxo-4H-pyrazol-3-yl]acetate

InChI

InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

HSYSHRYYIQSMNT-UHFFFAOYSA-N

SMILES

COC(=O)CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CBN-209350;  CBN 209350;  CBN209350

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Reactant of Route 5
methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Reactant of Route 6
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methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

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